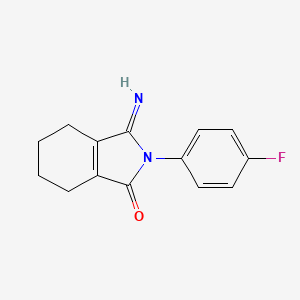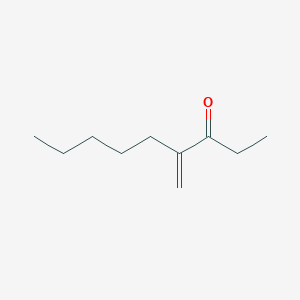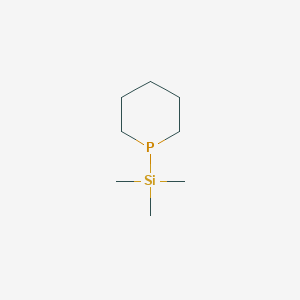
1-(Trimethylsilyl)phosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)phosphinane is an organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a phosphinane ring. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)phosphinane can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a suitable phosphinane precursor in the presence of a base such as sodium-potassium alloy . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trimethylsilyl)phosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)phosphinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-(Trimethylsilyl)phosphinane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different structural properties.
Trimethylsilyl chloride: A related compound used in the synthesis of 1-(Trimethylsilyl)phosphinane.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
88471-60-7 |
|---|---|
Fórmula molecular |
C8H19PSi |
Peso molecular |
174.30 g/mol |
Nombre IUPAC |
trimethyl(phosphinan-1-yl)silane |
InChI |
InChI=1S/C8H19PSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3 |
Clave InChI |
ZTKJYOKWKPUBHP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)

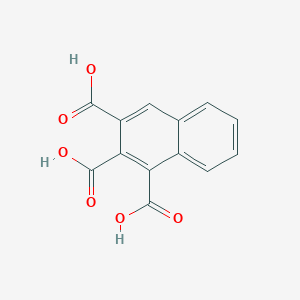

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
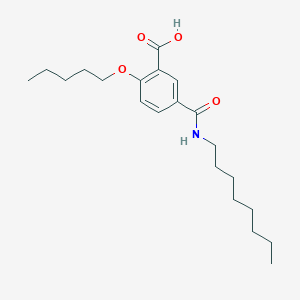

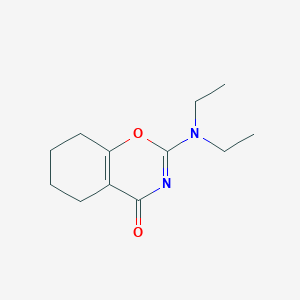
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

